molecular formula C14H16FNO4S2 B3015202 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1351611-34-1

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B3015202
CAS RN: 1351611-34-1
M. Wt: 345.4
InChI Key: GPIFQNNWKDWUMV-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common motif in pharmaceutical chemistry . The molecule also contains a thiophene ring, a five-membered ring containing four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the ethoxy group, the fluorine atom, and the thiophene ring. Each of these functional groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the sulfonamide would likely make it somewhat soluble in polar solvents. The exact properties would need to be determined experimentally .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Sulfonamide derivatives have been extensively studied for their potential in drug development, especially as inhibitors for various enzymes and receptors. For example, compounds with the sulfonamide group have shown promise as carbonic anhydrase inhibitors, which are relevant in treating conditions like glaucoma, epilepsy, and certain types of cancer. The study by Gul et al. (2016) on benzenesulfonamides synthesized for carbonic anhydrase inhibitory effects exemplifies the medicinal chemistry applications of sulfonamide derivatives, highlighting their potential in designing novel therapeutic agents (Gul et al., 2016).

Anticancer Research

Sulfonamides have also been investigated for their anticancer properties. A notable study by Küçükgüzel et al. (2013) synthesized N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, demonstrating significant anti-inflammatory, analgesic, and anticancer activities. This research underscores the role of sulfonamide derivatives in developing new anticancer agents (Küçükgüzel et al., 2013).

Materials Science

In the realm of materials science, sulfonamide compounds have contributed to the synthesis of novel materials with potential applications in electronics and photonics. For instance, the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups by Pişkin et al. (2020) indicate the utility of these compounds in creating materials with desirable photophysical and photochemical properties for applications such as photodynamic therapy (Pişkin et al., 2020).

Biological Studies

Beyond medicinal chemistry and materials science, sulfonamide derivatives play a crucial role in biological studies, serving as probes or tools for understanding biological mechanisms. The development of fluorescent sensors for zinc(II) detection by Kimber et al. (2001) exemplifies the application of sulfonamide derivatives in bioimaging and the study of metal ions in biological systems (Kimber et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, if it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

4-ethoxy-3-fluoro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4S2/c1-2-20-13-6-5-10(8-11(13)15)22(18,19)16-9-12(17)14-4-3-7-21-14/h3-8,12,16-17H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIFQNNWKDWUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

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